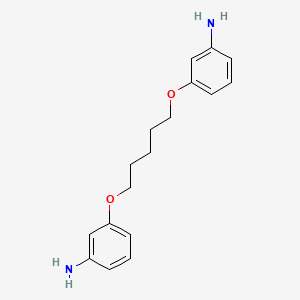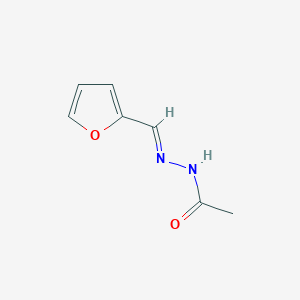
1-(Dimethylamino)-3-(3-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylamino)-3-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a dimethylamino group and a 3-methylphenyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-3-(3-methylphenyl)urea typically involves the reaction of 3-methylphenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3-methylphenyl isocyanate+dimethylamine→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C to optimize the yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of flow microreactor systems has been reported to provide a more efficient and sustainable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dimethylamino)-3-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-(Dimethylamino)-3-(3-methylphenyl)urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(Dimethylamino)-3-(3-methylphenyl)urea exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the 3-methylphenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
- 1-(Dimethylamino)-3-phenylurea
- 1-(Dimethylamino)-3-(4-methylphenyl)urea
- 1-(Dimethylamino)-3-(2-methylphenyl)urea
Comparison: 1-(Dimethylamino)-3-(3-methylphenyl)urea is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications.
Propiedades
Número CAS |
19102-40-0 |
|---|---|
Fórmula molecular |
C10H15N3O |
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
1-(dimethylamino)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C10H15N3O/c1-8-5-4-6-9(7-8)11-10(14)12-13(2)3/h4-7H,1-3H3,(H2,11,12,14) |
Clave InChI |
DMSHEPCAXLUGIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B11953538.png)
![Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate](/img/structure/B11953542.png)






